molecular formula C14H20N4O3 B1661832 Benzoyl L-arginine methyl ester CAS No. 967-88-4

Benzoyl L-arginine methyl ester

Cat. No.: B1661832
CAS No.: 967-88-4
M. Wt: 292.33 g/mol
InChI Key: KAOMIKSYDXLMCD-NSHDSACASA-N
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Description

Benzoyl L-arginine methyl ester is a synthetic derivative of the amino acid arginine. It is commonly used in biochemical research as a substrate for trypsin, a serine protease enzyme. This compound is particularly useful in enzymatic assays due to its ability to be hydrolyzed by trypsin, making it a valuable tool in studying enzyme kinetics and protein digestion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl L-arginine methyl ester can be synthesized through the esterification of benzoyl L-arginine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Esterification: Benzoyl L-arginine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.

    Purification: The resulting ester is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoyl L-arginine methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding benzoyl L-arginine and methanol.

    Aminolysis: Reaction with ammonia or amines to form amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Aminolysis: Ammonia or primary/secondary amines under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: Benzoyl L-arginine and methanol.

    Aminolysis: Benzoyl L-arginine amide.

    Reduction: Benzoyl L-argininol.

Scientific Research Applications

Benzoyl L-arginine methyl ester is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of trypsin and other proteases.

    Biology: Employed in studies of protein digestion and enzyme kinetics.

    Medicine: Utilized in research on digestive enzymes and their inhibitors, which can have therapeutic applications.

    Industry: Applied in the production of enzyme-based cleaning agents and in the food industry for protein hydrolysis.

Mechanism of Action

The primary mechanism of action of benzoyl L-arginine methyl ester involves its hydrolysis by trypsin. Trypsin cleaves the ester bond, releasing benzoyl L-arginine and methanol. This reaction is used to measure the activity of trypsin and to study the enzyme’s kinetics. The molecular target is the ester bond, and the pathway involves the catalytic triad of trypsin, which includes serine, histidine, and aspartate residues.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl L-arginine ethyl ester: Another ester derivative of benzoyl L-arginine, used similarly in enzymatic assays.

    Tosyl L-arginine methyl ester: A substrate for trypsin-like enzymes, used in similar biochemical applications.

    Benzoyl L-arginine p-nitroanilide: A chromogenic substrate for trypsin, providing a colorimetric readout for enzyme activity.

Uniqueness

Benzoyl L-arginine methyl ester is unique due to its specific use as a substrate for trypsin, allowing for precise measurement of enzyme activity. Its methyl ester group makes it more soluble in organic solvents compared to other derivatives, which can be advantageous in certain experimental conditions.

Properties

IUPAC Name

methyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOMIKSYDXLMCD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242397
Record name Benzoyl L-arginine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

967-88-4
Record name Benzoyl L-arginine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000967884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl L-arginine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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